2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Fragment-based drug discovery Lead optimization Physicochemical property screening

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS 1934596-53-8) is a heterocyclic building block with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol. The compound combines a 1-methylimidazole substituent at the C2 position of an oxolane (tetrahydrofuran) ring bearing a carboxylic acid at C3, with two undefined stereocenters yielding a stereochemically unresolved scaffold.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13200579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2C(CCO2)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13)
InChIKeyNXLWXIQOQYDGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid – Structural Identity, Compound Class, and Core Procurement Specifications


2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS 1934596-53-8) is a heterocyclic building block with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol [1]. The compound combines a 1-methylimidazole substituent at the C2 position of an oxolane (tetrahydrofuran) ring bearing a carboxylic acid at C3, with two undefined stereocenters yielding a stereochemically unresolved scaffold [1]. Classified as an N-substituted imidazolyl carboxylic acid, it presents a computed XLogP3 of -0.6, a topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These physicochemical properties position the compound as a moderately polar, low-molecular-weight fragment suitable for further derivatization via its carboxylic acid handle.

Why 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid Cannot Be Interchanged with Close Structural Analogs in Lead Optimization or Chemical Biology


Within the imidazolyl-oxolane-carboxylic acid family, variation at the imidazole N1 substituent (methyl vs. ethyl vs. phenyl) and stereochemical configuration (racemic vs. enantiopure vs. trans-defined) introduces quantifiable differences in molecular weight, lipophilicity, and steric demand that directly influence downstream molecular recognition and pharmacokinetic behavior [1]. The target compound's N1-methyl group provides a minimal steric footprint (MW 196.2) compared to the ethyl analog (MW 210.23, +14 Da) or the phenyl analog (MW 258.27, +62 Da) . Even among same-formula congeners, the unresolved stereochemistry of CAS 1934596-53-8 differs from the trans-diastereomer (CAS 1808795-61-0) and the racemic (2R,3R)-rel form (CAS 1807940-15-3), each presenting distinct spatial orientation of the carboxylic acid vector critical for target engagement [1]. These differences preclude trivial substitution without re-optimization of synthetic routes or biological activity profiles.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Ethyl and Phenyl N1-Substituted Analogs

The N1-methyl substituent on the imidazole ring of the target compound yields the lowest molecular weight (196.20 g/mol) and least lipophilic character in the oxolane-3-carboxylic acid series. The computed XLogP3 of -0.6 [1] indicates superior aqueous solubility potential compared to the more lipophilic ethyl (MW 210.23, XLogP3 estimated ~0) and phenyl (MW 258.27, XLogP3 estimated >1.5) analogs . In fragment-based campaigns, the lower molecular weight and polarity align with the Rule of Three guidelines (MW ≤300, cLogP ≤3) more favorably than the phenyl variant.

Fragment-based drug discovery Lead optimization Physicochemical property screening

Hydrogen Bond Donor/Acceptor Topology and TPSA-Driven Permeability Differentiation

The target compound presents exactly one hydrogen bond donor (carboxylic acid OH) and four hydrogen bond acceptors (imidazole N, oxolane O, two carboxylic O atoms), with a computed topological polar surface area (TPSA) of 64.4 Ų [1]. This TPSA falls below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration and within the 60-140 Ų range for oral bioavailability. The phenyl analog (CAS 1955548-04-5) carries the same HBD/HBA count but a larger TPSA contribution from the additional aromatic ring surface, while the ethyl analog (MW 210.23) has comparable polar surface area but increased rotatable bond count from the ethyl extension.

Drug-likeness CNS permeability Physicochemical property analysis

Commercial Availability and Procurement Lead-Time Comparison: Stereochemically Unresolved vs. Racemic (2R,3R)-rel Form

The stereochemically unresolved form (CAS 1934596-53-8) is available from multiple suppliers including AKSci (Cat. 1435EH, 95% purity) and Leyan (Cat. 2112153, 95% purity) , with typical non-stock lead times of 3-4 weeks for the racemic trans form (CAS 1807940-15-3) at Biosynth (50 mg: $592.50; 0.5 g: $1,843.75) . In contrast, the enantiopure (2R,3R) form is significantly less accessible, requiring custom synthesis from specialty vendors . The ethyl analog (CAS 1807920-07-5) is available through Fujifilm Wako (Enamine catalog) at premium pricing ranging from ¥161,100 (100 mg) to ¥1,999,800 (10 g) , while the phenyl analog (CAS 1955548-04-5) is stocked by AKSci at 95% purity .

Chemical sourcing Procurement logistics Medicinal chemistry supply chain

Stereochemical Configuration as a Determinant of Synthetic Tractability and Downstream Diastereomeric Complexity

The target compound (CAS 1934596-53-8) is stereochemically undefined, bearing two undefined atom stereocenters at the oxolane C2 and C3 positions [1]. This contrasts with the trans-defined diastereomer (CAS 1808795-61-0) and the racemic (2R,3R)-rel form (CAS 1807940-15-3). The unresolved form offers maximum synthetic flexibility as a common intermediate amenable to chiral resolution or asymmetric synthesis at a later stage, whereas the pre-defined trans form locks in the relative configuration, limiting diversification options. In the imidazole-dioxolane class closely related to this scaffold, stereochemistry at analogous positions has been shown to critically influence enzyme isoform selectivity: (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride inhibited HO-1 with IC₅₀ = 0.6 µM vs. HO-2 IC₅₀ = 394 µM, a >650-fold selectivity window [2].

Asymmetric synthesis Stereochemical quality control Chiral building blocks

Carboxylic Acid Derivatization Versatility vs. Regioisomeric Imidazole-Oxolane Connectivity

The target compound positions the carboxylic acid at C3 of the oxolane ring with the imidazole at C2, creating a vicinal relationship between the two functional handles [1]. This contrasts with the regioisomer 1-(oxolan-3-yl)-1H-imidazole-4-carboxylic acid (CAS 2230807-53-9 as HCl salt), where the carboxylic acid resides on the imidazole ring rather than the oxolane, and the oxolane is connected at the imidazole N1 position . The target compound's arrangement places the carboxylic acid on a conformationally flexible saturated ring, enabling a wider range of amide coupling geometries compared to the planar imidazole-carboxylic acid regioisomer. Additionally, the target compound's C2-imidazolyl substitution pattern (vs. N1-alkyl imidazoles) positions the imidazole N3 lone pair for metal coordination or hydrogen bond acceptance distinct from N1-substituted analogs.

Synthetic chemistry Building block diversification Parallel library synthesis

Evidence-Backed Application Scenarios for 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid


Fragment-Based Drug Discovery: Minimal-Steric Imidazole-Containing Fragment for Hit Identification

With MW 196.2 g/mol, XLogP3 of -0.6, and only 2 rotatable bonds, this compound adheres to the Rule of Three for fragment libraries [1]. The N1-methyl group provides the smallest possible alkyl substitution on the imidazole ring among analogs, minimizing steric occlusion of the imidazole recognition element while retaining metal-coordination and hydrogen-bonding capacity. Procurement of the stereochemically unresolved form maximizes the accessible stereochemical SAR space for fragment growing and merging campaigns [1].

Stereochemical SAR Exploration: Common Intermediate for Systematic Diastereomer and Enantiomer Screening

The two undefined stereocenters in CAS 1934596-53-8 make this the most versatile entry point for programs requiring systematic evaluation of all four possible stereoisomers [1]. Unlike the trans-locked form (CAS 1808795-61-0) which restricts exploration to enantiomeric pairs with fixed relative configuration, the unresolved form enables chiral resolution or asymmetric synthesis strategies to be applied at the optimal stage of the SAR campaign, as demonstrated by the >650-fold isoform selectivity differences observed for stereochemically defined imidazole-dioxolane HO inhibitors [2].

Bifunctional Probe and PROTAC Linker Design: Orthogonal Derivatization via sp³ Carboxylic Acid and Imidazole Handles

The vicinal arrangement of the carboxylic acid (oxolane C3) and 1-methylimidazole (oxolane C2) provides two chemically orthogonal functional handles [1]. The carboxylic acid enables amide coupling with amine-containing payloads, while the imidazole N3 can participate in metal coordination or serve as a recognition element for biological targets. The sp³-hybridized oxolane backbone confers conformational flexibility to the acid vector compared to the planar imidazole-carboxylic acid regioisomer (1-(oxolan-3-yl)-1H-imidazole-4-carboxylic acid), offering greater geometric diversity in linker design .

Medicinal Chemistry Hit Expansion: Cost-Effective Parallel Analog Synthesis

With commercial availability from multiple suppliers (AKSci, Leyan) at 95% purity and more competitive pricing than the ethyl analog (which commands ~2-3× premium at the 100 mg scale from Fujifilm Wako/Enamine) , this compound is the most cost-effective entry point in the imidazolyl-oxolane-carboxylic acid series for parallel library synthesis. The lower unit cost enables larger-scale amide coupling arrays for hit-to-lead optimization without the procurement budget constraints associated with the ethyl or phenyl analogs .

Quote Request

Request a Quote for 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.